molecular formula C10H12F2N2O2 B13748688 2-amino-2-[4-(difluoromethoxy)phenyl]propanamide

2-amino-2-[4-(difluoromethoxy)phenyl]propanamide

Cat. No.: B13748688
M. Wt: 230.21 g/mol
InChI Key: BJDSMPJPKHYJQB-UHFFFAOYSA-N
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Description

2-amino-2-[4-(difluoromethoxy)phenyl]propanamide is an organic compound with the molecular formula C10H13F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy-substituted phenyl ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[4-(difluoromethoxy)phenyl]propanamide typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[4-(difluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-amino-2-[4-(difluoromethoxy)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-amino-2-[4-(difluoromethoxy)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide
  • 2-amino-2-[4-(methoxy)phenyl]propanamide
  • 2-amino-2-[4-(fluoromethoxy)phenyl]propanamide

Uniqueness

2-amino-2-[4-(difluoromethoxy)phenyl]propanamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.21 g/mol

IUPAC Name

2-amino-2-[4-(difluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C10H12F2N2O2/c1-10(14,8(13)15)6-2-4-7(5-3-6)16-9(11)12/h2-5,9H,14H2,1H3,(H2,13,15)

InChI Key

BJDSMPJPKHYJQB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)(C(=O)N)N

Origin of Product

United States

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